![molecular formula C26H22ClN5O4S B2438148 N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE CAS No. 901736-31-0](/img/structure/B2438148.png)
N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-CHLORO-2-METHOXYPHENYL)-2-({8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a useful research compound. Its molecular formula is C26H22ClN5O4S and its molecular weight is 536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-Chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20ClN5O4S
- Molecular Weight : 473.9 g/mol
- CAS Number : 902433-00-5
Research indicates that compounds containing the triazole and quinazoline moieties exhibit various biological activities. These include:
-
Anticonvulsant Activity :
- Compounds with similar structures have been shown to possess anticonvulsant properties. For example, derivatives of 1,2,4-triazole have demonstrated efficacy in reducing seizure activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Specific compounds showed effective doses (ED50) ranging from 11.4 to 31.7 mg/kg in these tests .
-
Adenosine Receptor Antagonism :
- Some triazoloquinazoline derivatives have been identified as potent antagonists of adenosine receptors (AR). For instance, certain analogs exhibited Ki values as low as 1.16 nm for the human A3 AR, indicating strong binding affinity and potential for therapeutic use in conditions like cancer and neurodegenerative diseases .
- Antibacterial Activity :
Anticonvulsant Studies
In a systematic review of triazole derivatives for anticonvulsant activity, several compounds were synthesized and tested. Among them:
- The compound 1-(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole demonstrated significant anticonvulsant effects with an ED50 value of 30 mg/kg in the MES model .
Adenosine Receptor Studies
A study focusing on triazoloquinazolines revealed that certain derivatives acted as dual A1/A3 AR antagonists with promising selectivity profiles. This suggests potential applications in treating conditions where modulation of adenosine signaling is beneficial .
Antibacterial Efficacy
Research on quinazoline derivatives indicated that modifications to the structure could enhance antibacterial potency. For instance, specific substitutions led to increased activity against resistant bacterial strains .
Data Table: Summary of Biological Activities
Activity Type | Compound | ED50 (mg/kg) | Mechanism |
---|---|---|---|
Anticonvulsant | Triazole derivative | 11.4 - 31.7 | GABAergic system involvement |
Adenosine Receptor Antagonist | Triazoloquinazoline analog | Ki = 1.16 nm | Competitive inhibition at A3 AR |
Antibacterial | Quinazoline derivative | Varies | Inhibition of DNA synthesis |
Aplicaciones Científicas De Investigación
Research indicates that this compound exhibits notable antitumor and antimicrobial properties , making it a candidate for further investigation in cancer therapy and infectious disease treatment.
Antitumor Activity
Several studies have demonstrated the anticancer potential of compounds related to triazoloquinazolines. For instance:
- Mechanisms of Action : Compounds with similar structures have been shown to inhibit tyrosine kinases and induce apoptosis in cancer cells. The sulfanyl group in the structure enhances its interaction with biological targets, potentially leading to selective cytotoxicity against tumor cells .
- Case Studies : In vitro studies on human cancer cell lines (e.g., HCT-116 and MCF-7) have reported IC50 values indicating effective growth inhibition at low concentrations (ranging from 1.9 to 7.52 μg/mL) .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity . The presence of the triazole ring is often associated with enhanced interaction with microbial enzymes or DNA synthesis pathways.
Pharmacological Potential
Given its promising biological activities, N-(5-chloro-2-methoxyphenyl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide may have applications in:
- Cancer Treatment : As a candidate for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis.
- Infectious Diseases : Potential use as an antimicrobial agent against resistant strains of bacteria or fungi.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(27)11-19(20)28-23(33)14-37-26-29-18-13-22(36-3)21(35-2)12-17(18)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJZJPSSPLRVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.